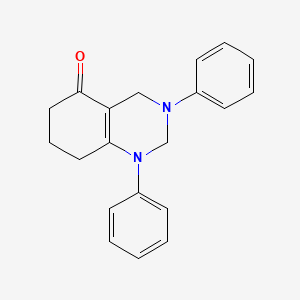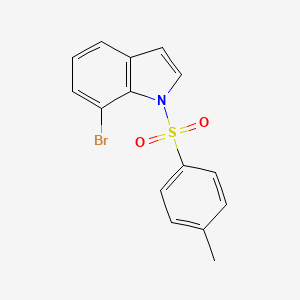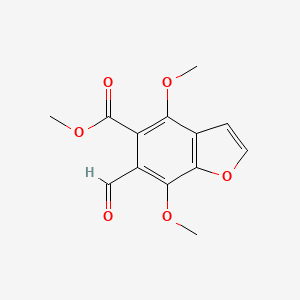
Methyl 6-formyl-4,7-dimethoxy-1-benzofuran-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-formyl-4,7-dimethoxybenzofuran-5-carboxylate is a benzofuran derivative known for its unique chemical structure and potential applications in various scientific fields. Benzofuran compounds are characterized by a fused benzene and furan ring, which imparts distinct chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-formyl-4,7-dimethoxybenzofuran-5-carboxylate typically involves multi-step organic reactions. One common method includes the formation of the benzofuran core followed by functional group modifications. For instance, starting from a suitable benzofuran precursor, formylation and methoxylation reactions can be employed to introduce the formyl and methoxy groups at the desired positions. The final step often involves esterification to obtain the methyl ester derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and high-yield reaction conditions to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-formyl-4,7-dimethoxybenzofuran-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products Formed
Oxidation: Conversion to 6-carboxy-4,7-dimethoxybenzofuran-5-carboxylate.
Reduction: Formation of 6-hydroxymethyl-4,7-dimethoxybenzofuran-5-carboxylate.
Substitution: Various substituted benzofuran derivatives depending on the reagents used.
Scientific Research Applications
Methyl 6-formyl-4,7-dimethoxybenzofuran-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 6-formyl-4,7-dimethoxybenzofuran-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may exert effects by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl 6-formyl-4,7-dimethoxybenzofuran-5-carboxylate: shares similarities with other benzofuran derivatives such as:
Uniqueness
Methyl 6-formyl-4,7-dimethoxybenzofuran-5-carboxylate: is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity
Properties
CAS No. |
87145-68-4 |
|---|---|
Molecular Formula |
C13H12O6 |
Molecular Weight |
264.23 g/mol |
IUPAC Name |
methyl 6-formyl-4,7-dimethoxy-1-benzofuran-5-carboxylate |
InChI |
InChI=1S/C13H12O6/c1-16-10-7-4-5-19-12(7)11(17-2)8(6-14)9(10)13(15)18-3/h4-6H,1-3H3 |
InChI Key |
WFYUYVRFDSFXAX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C2=C1C=CO2)OC)C=O)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


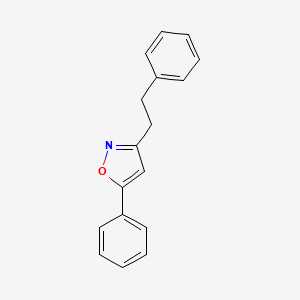

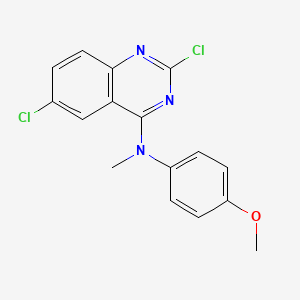

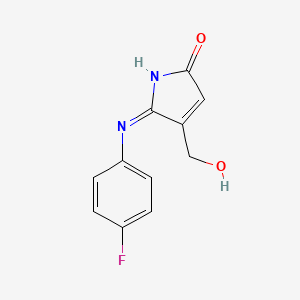
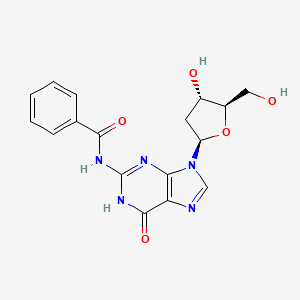
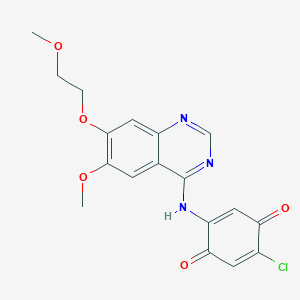
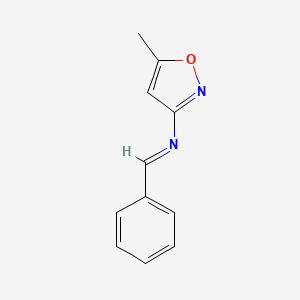
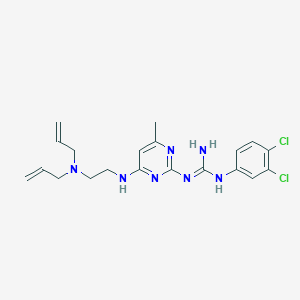
![1-[5,6-Bis(4-methylphenyl)-1,2,4-triazin-3-yl]piperidin-3-ol](/img/structure/B12907673.png)
